molecular formula C16H14N2O5 B2367129 N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 449177-34-8

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2367129
CAS No.: 449177-34-8
M. Wt: 314.297
InChI Key: YJJGIJRGIQKMNJ-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MNDBC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNDBC is a derivative of dioxane and has a unique chemical structure that makes it suitable for several scientific studies.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been utilized in the synthesis of various derivatives with potential therapeutic applications. For instance, Bozzo et al. (2003) described the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one derivatives from 1,4-benzodioxin-2-carboxylic esters or carboxamides, highlighting their potential in forming therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Pharmacological Activities

  • In pharmacological research, derivatives of this compound have been evaluated for various activities. For example, Lalpara et al. (2021) synthesized a series of N-substituted derivatives and evaluated their in vitro antidiabetic activity (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Similarly, Thakal et al. (2020) investigated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their antidiabetic and antimicrobial potential, indicating the versatility of this chemical structure in medicinal chemistry (Thakal, Singh, & Singh, 2020).

Enantioselective Synthesis

  • The compound has been involved in studies focusing on enantioselective synthesis, an important aspect in the development of chiral drugs. Hrast et al. (1999) reported on the stereoselective synthesis of enantiomerically pure carboxamides derived from this compound, showcasing its application in creating peptidomimetic building blocks (Hrast, Mrcina, & Kikelj, 1999).

Biocatalysis

  • Mishra et al. (2016) explored the use of an amidase from Alcaligenes faecalis for the kinetically resolved production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a derivative of the compound. This demonstrates the compound’s relevance in biocatalysis and chiral synthesis (Mishra, Kaur, Sharma, & Jolly, 2016).

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-8-11(18(20)21)6-7-12(10)17-16(19)15-9-22-13-4-2-3-5-14(13)23-15/h2-8,15H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJGIJRGIQKMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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